FSP-1
CAS No.:
Cat. No.: VC0196760
Molecular Formula: C17H24F6NO5PS
Molecular Weight: 499.4 g/mol
Purity: ≥ 99% (NMR)
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H24F6NO5PS |
---|---|
Molecular Weight | 499.4 g/mol |
Structural and Biochemical Features of FSP1
Domain Architecture and Catalytic Sites
FSP1 belongs to the apoptosis-inducing factor (AIF) family and shares structural homology with NADH oxidoreductases. Crystal structures of Gallus gallus FSP1 reveal three distinct domains (Fig. 1a–c) :
-
FAD-binding domain (FBD): Residues 12–141 and 241–318 form a Rossmann fold that harbors flavin adenine dinucleotide (FAD), essential for electron transfer.
-
NAD(P)H-binding domain (NBD): Residues 142–240 adopt a Rossmann fold for NAD(P)H coordination, enabling hydride transfer to FAD.
-
C-terminal domain (CTD): Residues 319–373 mediate functional dimerization and stabilize two active sites: one for ubiquinone reduction and another for FAD hydroxylation .
The dimeric configuration of FSP1 is critical for its enzymatic activity. Mutagenesis studies show that disrupting the CTD abolishes both ubiquinone reductase activity and ferroptosis suppression .
Table 1: Structural Domains of FSP1
Domain | Residues | Function |
---|---|---|
FAD-binding domain | 12–141, 241–318 | Binds FAD; facilitates electron transfer |
NAD(P)H-binding domain | 142–240 | Coordinates NAD(P)H for hydride transfer |
C-terminal domain | 319–373 | Mediates dimerization; stabilizes active sites |
Molecular Mechanisms of Ferroptosis Suppression
The FSP1-CoQ10-NAD(P)H Axis
FSP1 localizes to the plasma membrane via N-terminal myristoylation and reduces ubiquinone (CoQ10) to ubiquinol, a radical-trapping antioxidant that prevents lipid peroxidation . This activity operates independently of glutathione peroxidase 4 (GPX4), the canonical ferroptosis suppressor:
CoQ10H2 directly neutralizes lipid peroxyl radicals (LOO- ) in cell membranes, terminating peroxidation chain reactions . Genetic ablation of FSP1 sensitizes cells to ferroptosis inducers (e.g., erastin, RSL3), even in GPX4-proficient backgrounds .
Secondary Antioxidant Pathways
Beyond CoQ10 reduction, FSP1 engages in parallel cytoprotective mechanisms:
-
FAD hydroxylation: FSP1 converts FAD to 6-hydroxy-FAD in an oxygen-dependent reaction, generating hydrogen peroxide (H2O2) as a byproduct . While H2O2 is typically pro-oxidant, subtoxic levels may activate Nrf2-dependent antioxidant genes (e.g., HMOX1, SQSTM1) .
-
Nrf2 activation: Extracellular FSP1 secreted by podocytes induces Nrf2 nuclear translocation in renal tubular cells, upregulating glutathione synthesis and ROS detoxification enzymes .
Tissue-Specific Roles of FSP1
Renal Protection
In cisplatin-induced nephrotoxicity models, podocyte-derived FSP1 mitigates tubular injury by:
Transgenic mice with podocyte-specific FSP1 expression exhibit attenuated tubular necrosis and inflammatory infiltrates, underscoring its renoprotective role .
Cardiac Remodeling
In pressure-overloaded myocardium, FSP1 is upregulated in:
-
Vascular smooth muscle cells: 17% of FSP1+ cells in hypertrophic hearts are CD31+ endothelial cells, while 13% are CD45+ hematopoietic cells .
-
Myofibroblasts: Only 8.4% of FSP1+ cells express α-smooth muscle actin (α-SMA), challenging its specificity as a fibroblast marker .
Notably, FSP1+ cells in infarcted hearts peak at 7 days post-injury, coinciding with the proliferative phase of scar formation .
Table 2: FSP1+ Cell Populations in Cardiac Tissues
Cell Type | Percentage in Pressure-Overloaded Heart | Percentage in Infarcted Heart |
---|---|---|
Endothelial cells | 17% | 12% |
Hematopoietic cells | 13% | 28% |
Myofibroblasts | 8.4% | 15% |
Unidentified | 60% | 40% |
FSP1 in Cancer Biology and Therapy
Ferroptosis Resistance
FSP1 expression correlates with ferroptosis resistance in >60% of cancer cell lines screened . Mechanistically, FSP1:
-
Sustains CoQ10H2 levels under GPX4 inhibition.
-
Compensates for GPX4 loss in diffuse large B-cell lymphoma and renal cell carcinoma .
Inhibitor Development
First-generation FSP1 inhibitors (e.g., iFSP1) bind a hydrophobic pocket near the FAD/NAD(P)H interface, blocking CoQ10 reduction . Second-generation inhibitors targeting the NAD(P)H-binding site show cross-species efficacy, suppressing FSP1 in murine and human xenografts .
Table 3: FSP1 Inhibitors and Mechanisms
Inhibitor | Target Site | IC₅₀ | Species Specificity |
---|---|---|---|
iFSP1 | FAD/NAD(P)H interface | 98 nM | Human-specific |
Compound 2a | NAD(P)H-binding pocket | 12 nM | Pan-species |
Controversies and Unresolved Questions
Cell-Type Specificity
While initially proposed as a fibroblast-specific marker, FSP1 is expressed in:
-
Metastatic cancer cells (upregulated 5-fold in invasive fronts) .
-
Myeloid cells (28% of FSP1+ cells in infarcts are CD11b+ macrophages) .
-
Vascular smooth muscle cells (intense staining in hypertensive arterioles) .
This pleiotropy complicates lineage-tracing studies and therapeutic targeting.
Dual Roles in Redox Signaling
FSP1’s capacity to generate H2O2 suggests context-dependent roles:
-
Pro-survival: Low H2O2 fluxes activate Nrf2.
-
Pro-death: Sustained H2O2 production may exacerbate oxidative damage.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume